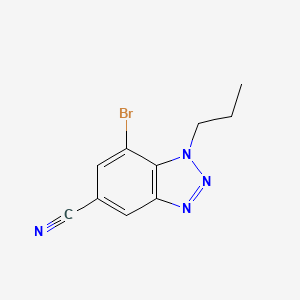

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile

Description

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1820666-73-6) is a brominated benzotriazole derivative featuring a propyl substituent at the 1-position, a bromine atom at the 7-position, and a cyano group at the 5-position. Its molecular formula is C₉H₇BrN₄, with a molar mass of 267.09 g/mol (calculated from constituent atomic masses).

Properties

IUPAC Name |

7-bromo-1-propylbenzotriazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4/c1-2-3-15-10-8(11)4-7(6-12)5-9(10)13-14-15/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJWGWNUIXIROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2Br)C#N)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile typically involves the following steps:

Alkylation: The propyl group can be introduced at the 1st position through an alkylation reaction using propyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, alkylation, and cyanation processes, often optimized for yield and purity. These methods typically employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The propyl group can undergo oxidation to form carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

Substitution: Various substituted benzotriazole derivatives.

Reduction: Amines, aldehydes.

Oxidation: Carboxylic acids, ketones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile is with a molecular weight of approximately 223.03 g/mol. The compound features a benzotriazole moiety with a bromine atom at the 7-position and a cyano group at the 5-position, enhancing its reactivity and potential therapeutic applications.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in:

- Coordination Chemistry : The benzotriazole ring can form coordination complexes with metal ions, influencing various chemical reactions.

- Organic Synthesis : It acts as an intermediate in the synthesis of other complex organic molecules.

The compound exhibits notable biological activities, particularly in antimicrobial and anticancer research:

- Antimicrobial Properties : In vitro studies have demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5–25 μg/mL |

| Escherichia coli | 25 μg/mL |

| Bacillus subtilis | 20 μg/mL |

These findings indicate that the compound can inhibit both Gram-positive and Gram-negative bacteria effectively .

- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values ranging from 2.26 to 7.46 μmol/L against esophageal and hepatocellular cancer cell lines .

Medical Applications

Due to its structural similarities to bioactive compounds, there is ongoing exploration into the potential of this compound for drug development. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .

Industrial Applications

In industrial settings, this compound is utilized as:

- Corrosion Inhibitor : It provides protective measures against corrosion in metal surfaces.

- Specialty Chemicals : Its unique properties make it suitable for formulating various specialty chemicals used in different industries.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ochal et al. investigated the antibacterial activity of several benzotriazole derivatives, including this compound. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound in treating resistant bacterial infections .

Case Study 2: Anticancer Potential

Research published in the journal Pharmaceuticals explored the cytotoxicity of various benzotriazole derivatives against cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values comparable to established anticancer drugs, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonitrile group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking their catalytic functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzotriazole Derivatives

Alkyl Chain Modifications

- 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile (CAS: 1437794-89-2):

The isopropyl group introduces steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to the linear propyl chain.

Functional Group Modifications

- Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate (CAS: 1820686-19-8): Replacing the cyano group with an ethyl ester (C₁₂H₁₄BrN₃O₂, molar mass: 312.16 g/mol) alters electronic properties, making the compound less electrophilic but more hydrolytically labile.

Heterocyclic Core Variations

- 5-Bromo-1-propyl-1H-pyrazole (CAS: 1427021-01-9):

The pyrazole core (C₆H₁₀BrN₂, 95% purity) lacks the third nitrogen atom present in benzotriazole, reducing hydrogen-bonding capacity and aromatic stabilization. - 2-Bromo-5-propyl-1,3,4-thiadiazole (CAS: 1343023-33-5):

The thiadiazole scaffold (C₅H₆BrN₂S, 95% purity) introduces sulfur, which enhances polarizability and may increase metabolic stability compared to benzotriazoles.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Reactivity

Biological Activity

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This compound has gained attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C10H10BrN4. Its structure features a bromine atom and a propyl group attached to the benzotriazole core, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzotriazole ring can form coordination complexes with metal ions, influencing biochemical pathways. Additionally, the cyano group may participate in hydrogen bonding, enhancing the compound's biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |

| Similar Benzotriazoles | Escherichia coli | 25 μg/mL |

| Similar Benzotriazoles | Pseudomonas aeruginosa | 22 mm inhibition zone |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of benzotriazole derivatives have also been explored. In vitro studies have indicated that several derivatives exhibit cytotoxic effects on cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 8.1 |

| Similar Benzotriazoles | HeLa (cervical cancer) | 12.8 |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Case Studies

In one notable study, researchers synthesized various benzotriazole derivatives and tested their biological activities against Trypanosoma cruzi, the causative agent of Chagas disease. The results showed that certain derivatives had a dose-dependent inhibitory effect on epimastigote forms of the parasite:

| Concentration (μg/mL) | Inhibition (%) |

|---|---|

| 25 | 50 |

| 50 | 64 |

This study highlights the potential of benzotriazole derivatives in treating parasitic infections .

Q & A

Q. Table 1: Comparative Analysis of Purification Techniques

Q. Table 2: Computational Tools for Reactivity Prediction

| Tool | Application | Advantages | Limitations |

|---|---|---|---|

| GRRM | Reaction path search | High accuracy for small systems | Computationally expensive |

| COSMO-RS | Solvent effect modeling | Broad solvent database | Requires empirical input |

| TD-DFT | Photochemical property prediction | Correlates structure-activity | Underestimates charge transfer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.